1,3-Bis(3-aminophenoxy)benzene (also known as m-APB) is a diamine monomer widely utilized in polymer chemistry for synthesizing high-performance polymers, particularly polyimides. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its structure consists of two meta-aminophenoxy groups attached to a central benzene ring. This meta-catenation contributes to the desirable properties of polymers derived from 1,3-Bis(3-aminophenoxy)benzene, such as enhanced solubility and processability. [, , ] It is commercially available and plays a crucial role in developing advanced materials with applications in aerospace, electronics, and other high-performance fields.
The synthesis of 1,3-bis(3-aminophenoxy)benzene typically involves the reaction of 1,3-difluorobenzene with an alkali metal salt of 3-aminophenol. A notable method described in patents involves the following steps:
This synthetic route is advantageous as it facilitates the production of high-purity compounds suitable for industrial applications.
The molecular structure of 1,3-bis(3-aminophenoxy)benzene consists of two aminophenoxy groups attached to a central benzene ring. The structural formula can be represented as follows:
Key structural features include:
1,3-Bis(3-aminophenoxy)benzene participates in various chemical reactions typical for amines and ethers:
The mechanism of action for 1,3-bis(3-aminophenoxy)benzene primarily relates to its role as a monomer in polymer synthesis:
This mechanism underscores its utility in producing materials that withstand high temperatures and mechanical stress .
The physical and chemical properties of 1,3-bis(3-aminophenoxy)benzene are critical for its applications:
These properties make it a valuable component in materials science, particularly in developing heat-resistant polymers .
1,3-Bis(3-aminophenoxy)benzene has several scientific applications:
1,3-Bis(3-aminophenoxy)benzene is systematically identified by several key identifiers and structural characteristics:
The compound exhibits several synonymous designations reflecting its structural features and historical naming conventions:
Table 1: Fundamental Physicochemical Properties of 1,3-Bis(3-aminophenoxy)benzene
Property | Value | Measurement Conditions | Source |
---|---|---|---|
Melting Point | 107–109°C | Capillary method | [1] [3] |
Appearance | White to light yellow/orange crystalline powder | Room temperature | [1] [7] |
Solubility in Water | Insoluble | 20°C | [1] [4] |
Solubility in Methanol | Slight solubility (faint turbidity) | 20°C | [1] [3] |
Flash Point | 102°C | Cleveland open cup | [3] |
Density | 1.243 g/cm³ | Predicted | [4] |
Storage Recommendations | Room temperature, cool/dark location (<15°C), inert atmosphere | Long-term preservation | [1] [4] |
The molecular structure comprises a central resorcinol (1,3-disubstituted benzene) moiety linked via ether bonds to two terminal 3-aminophenyl groups. This arrangement creates a "kinked" molecular geometry that significantly influences polymer chain packing and morphology. The presence of electron-rich ether linkages between aromatic rings enhances chain flexibility while maintaining thermal stability – a crucial combination for high-performance polymers [9].
The emergence of 1,3-Bis(3-aminophenoxy)benzene as a significant industrial compound is intrinsically linked to the mid-20th century drive toward thermally stable polymers for aerospace and electronics applications:
1980s–1990s: Synthetic optimization focused on catalytic hydrogenation methodologies, significantly advancing yield and purity. A landmark 1990s patent detailed a high-yield (94%) catalytic hydrogenation process using 5% palladium/activated carbon under 2MPa hydrogen pressure in ethanol solvent, establishing the industrial-scale production method. This process replaced earlier nitro-reduction techniques that suffered from lower yields and purification challenges [8].
2000s–Present: Commercial availability expanded through specialty chemical suppliers including TCI America (Product Number B1370), with purification standards exceeding 98% as verified by HPLC and non-aqueous titration. Current pricing reflects its specialty status, with 2024 market values at approximately $60/5g and $240/25g quantities [1] [3] [4]. The compound has become essential for synthesizing advanced polyimides, with the global market projected to reach $400 million by 2032, growing at 8% CAGR, driven primarily by demands from the aerospace, electronics, and high-performance materials sectors [10].
1,3-Bis(3-aminophenoxy)benzene serves as a critical diamine comonomer in polycondensation reactions with dianhydrides to form polyimide polymers and copolymers. The strategic positioning of its amine groups enables the formation of polyimide chains characterized by:
Enhanced Processability: Polyimides derived from this monomer exhibit lower melt viscosities (1.5–2.0 centipoise at 25°C) and processing temperatures (~200°C) compared to para-substituted analogs, enabling more energy-efficient manufacturing of composite materials and coatings [8].
Thermo-Oxidative Stability: Polymers incorporating this diamine retain mechanical integrity above 250°C due to the high aromatic content and stable ether linkages, with decomposition temperatures typically exceeding 500°C in inert atmospheres. This thermal resilience makes them ideal for aerospace engine components and high-density electronics insulation [9].
Table 2: Comparative Properties of Polyimides Synthesized from APB Isomers
Polyimide Type | Linkage Geometry | Chain Packing Density | Key Characteristics | Primary Applications |
---|---|---|---|---|
BPDA + 1,3,3-APB | Meta-meta-meta | Lowest | Highest fractional free volume, excellent solubility, low dielectric constant | Microelectronics insulation, gas separation membranes |
BPDA + 1,3,4-APB | Meta-para-para | Intermediate | Balanced processability/properties | Adhesives, composite matrices |
BPDA + 1,4,4-APB | Para-para-para | Highest | Highest crystallinity, maximum tensile strength | Structural aerospace components |
Computational modeling reveals that the meta-linkages in 1,3-Bis(3-aminophenoxy)benzene impart greater conformational variability compared to para-substituted isomers. Multi-scale molecular simulations demonstrate that the rotational freedom around the meta-oriented bonds creates polyimide chains with approximately 15–20% higher free volume fraction than para-linked systems. This expanded free volume directly translates to reduced dielectric constants (κ≈2.7–3.0) critical for high-speed microelectronics, and enhanced gas permeability coefficients advantageous for membrane separation technologies [9].
The compound's bifunctional amine reactivity enables diverse copolymer architectures when combined with other diamines and dianhydrides. Materials scientists precisely tune glass transition temperatures (typically 220–280°C), coefficient of thermal expansion (CTE), and mechanical properties through stoichiometric balancing of this monomer with more rigid counterparts. For instance, partial substitution (15–30 mol%) in otherwise rigid polyimide backbones substantially improves melt processability without compromising thermal stability [9] [10].
Additionally, the electron-donating amine groups facilitate novel chemical transformations beyond polyimide synthesis. Research demonstrates reactions with p-benzoquinone to form oligomeric quinone-amine polymers exhibiting unique electrochemical properties. These materials demonstrate exceptional adhesion to metallic substrates and moisture barrier characteristics (<0.1% water absorption), making them promising candidates for corrosion-resistant coatings and hermetic packaging in microelectronics [4].
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